PMX-53

Descripción general

Descripción

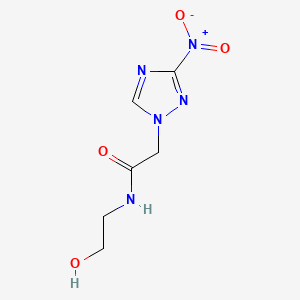

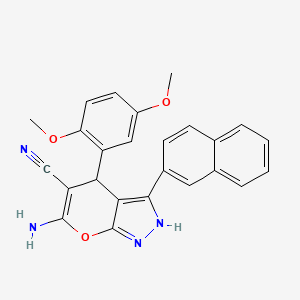

PMX-53 es un hexapéptido cíclico sintético conocido por su potente actividad antagonista contra el receptor del componente 5a del complemento (C5aR1). Este compuesto ha llamado la atención por sus posibles aplicaciones terapéuticas en el tratamiento de enfermedades inflamatorias, cáncer y aterosclerosis .

Aplicaciones Científicas De Investigación

PMX-53 tiene una amplia gama de aplicaciones de investigación científica:

Enfermedades inflamatorias: This compound se utiliza para estudiar el papel de C5aR1 en enfermedades inflamatorias como la artritis reumatoide y la psoriasis.

Investigación del cáncer: This compound ha mostrado potencial en la inhibición de la metástasis pulmonar en modelos de cáncer de mama.

Aterosclerosis: This compound reduce las lesiones ateroscleróticas en modelos de ratón.

Manejo del dolor: This compound inhibe la hipernocicepción inducida por C5a en ratas, lo que lo convierte en un posible candidato para la investigación del manejo del dolor.

Mecanismo De Acción

PMX-53 ejerce sus efectos uniéndose al receptor del componente 5a del complemento (C5aR1) y bloqueando su activación. Esta inhibición previene las vías de señalización descendentes que conducen a la inflamación y otras condiciones patológicas . This compound también actúa como un agonista de baja afinidad para el receptor del gen 2 relacionado con Mas (MrgX2), estimulando la degranulación de los mastocitos .

Métodos De Preparación

PMX-53 se sintetiza mediante una serie de reacciones de acoplamiento de péptidos. La secuencia de this compound es Ace-Phe-[Orn-Pro-dCha-Trp-Arg], donde Ace representa acetilo, Orn ornitina, Pro prolina, dCha d-ciclohexilalanina, Trp triptófano y Arg arginina . La síntesis implica los siguientes pasos:

Acoplamiento de péptidos: Los aminoácidos se acoplan secuencialmente utilizando técnicas estándar de síntesis de péptidos.

Ciclización: El péptido lineal se cicla para formar el anillo hexapéptido.

Purificación: El producto final se purifica mediante cromatografía líquida de alta resolución (HPLC) para lograr la pureza deseada.

Análisis De Reacciones Químicas

PMX-53 experimenta varias reacciones químicas, que incluyen:

Reacciones de sustitución: El péptido puede experimentar reacciones de sustitución en residuos específicos de aminoácidos.

Oxidación y reducción: El residuo de triptófano en this compound puede experimentar reacciones de oxidación y reducción en condiciones específicas.

Hidrólisis: Los enlaces peptídicos en this compound pueden hidrolizarse en condiciones ácidas o básicas.

Los reactivos comunes utilizados en estas reacciones incluyen ácido trifluoroacético (TFA) para la desprotección, diciclohexilcarbodiimida (DCC) para el acoplamiento y peróxido de hidrógeno para la oxidación . Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados.

Comparación Con Compuestos Similares

PMX-53 es único debido a su alta especificidad y potencia como antagonista de C5aR1. Los compuestos similares incluyen:

PMX-205: Otro antagonista de C5aR1 con propiedades antiinflamatorias similares.

PMX-64: Un compuesto relacionado con posibles aplicaciones terapéuticas en enfermedades inflamatorias.

This compound destaca por su estructura cíclica y su potencia nanomolar, lo que lo convierte en una herramienta valiosa para estudiar la función de C5aR1 y desarrollar nuevos agentes terapéuticos .

Propiedades

IUPAC Name |

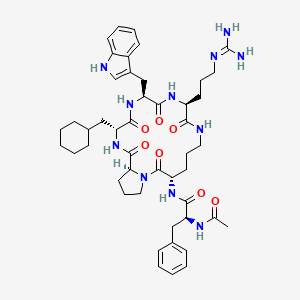

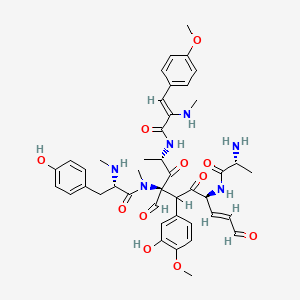

(2S)-2-acetamido-N-[(3S,9S,12S,15R,18S)-15-(cyclohexylmethyl)-9-[3-(diaminomethylideneamino)propyl]-12-(1H-indol-3-ylmethyl)-2,8,11,14,17-pentaoxo-1,7,10,13,16-pentazabicyclo[16.3.0]henicosan-3-yl]-3-phenylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H65N11O7/c1-29(59)53-37(25-30-13-4-2-5-14-30)42(61)55-36-20-11-22-50-41(60)35(19-10-23-51-47(48)49)54-44(63)39(27-32-28-52-34-18-9-8-17-33(32)34)56-43(62)38(26-31-15-6-3-7-16-31)57-45(64)40-21-12-24-58(40)46(36)65/h2,4-5,8-9,13-14,17-18,28,31,35-40,52H,3,6-7,10-12,15-16,19-27H2,1H3,(H,50,60)(H,53,59)(H,54,63)(H,55,61)(H,56,62)(H,57,64)(H4,48,49,51)/t35-,36-,37-,38+,39-,40-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOKBGCTZYPOSQM-HPSWDUTRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC=CC=C1)C(=O)NC2CCCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C3CCCN3C2=O)CC4CCCCC4)CC5=CNC6=CC=CC=C65)CCCN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@H]2CCCNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H]3CCCN3C2=O)CC4CCCCC4)CC5=CNC6=CC=CC=C65)CCCN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H65N11O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

896.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does PMX53 interact with its target, C5aR1?

A1: PMX53 acts as a non-competitive antagonist of C5aR1, meaning it binds to the receptor at a site distinct from the C5a binding site. This interaction prevents C5a, a potent anaphylatoxin, from binding to and activating C5aR1. []

Q2: What are the downstream effects of PMX53 binding to C5aR1?

A2: By blocking C5aR1 activation, PMX53 inhibits the downstream signaling cascade triggered by C5a. This includes the inhibition of:

- Neutrophil mobilization and activation: PMX53 reduces the recruitment of neutrophils to sites of inflammation, thus attenuating the inflammatory response. [, , , , ]

- Pro-inflammatory cytokine production: PMX53 suppresses the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which play critical roles in amplifying inflammation. [, , , , , , ]

- Vascular permeability and edema: By reducing neutrophil infiltration and inflammatory mediator release, PMX53 can attenuate vascular leakage and tissue edema associated with inflammation. [, , ]

Q3: What is the molecular formula and weight of PMX53?

A3: The molecular formula of PMX53 is C40H57N11O8. Its molecular weight is 823.95 g/mol.

Q4: Is there any spectroscopic data available for PMX53?

A4: While specific spectroscopic data for PMX53 was not provided in the reviewed literature, its cyclic hexapeptide structure suggests it can be characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Q5: What is the bioavailability of PMX53 after oral administration?

A5: PMX53 exhibits relatively poor oral bioavailability, estimated at approximately 5%. []

Q6: Which route of administration provides the best absorption for PMX53?

A6: Studies in rats indicate that PMX53 exhibits significantly increased absorption and bioavailability from the colon and rectum compared with oral administration. []

Q7: What is the primary route of elimination for PMX53?

A7: Urinary excretion is the major route of elimination for PMX53. Approximately 50% of intravenously administered PMX53 is excreted unchanged in urine within the first 12 hours. []

Q8: Does repeated administration of PMX53 lead to drug accumulation?

A8: Repeated daily oral or subcutaneous administration of PMX205, a close analog of PMX53, demonstrated no accumulation of the drug in blood, brain, or spinal cord. []

Q9: In which in vitro models has PMX53 demonstrated efficacy?

A9: PMX53 has shown efficacy in various in vitro models, including:

- C5a-induced neutrophil activation: PMX53 effectively blocks C5a-mediated neutrophil chemotaxis, oxidative burst, and degranulation in vitro. [, , ]

- C5a-induced cytokine production: PMX53 suppresses the release of pro-inflammatory cytokines, such as TNF-α and IL-6, from immune cells stimulated with C5a. [, , ]

- Endothelial cell dysfunction: PMX53 attenuates C5a-mediated endothelial dysfunction, suggesting a protective role in vascular health. [, ]

Q10: What are some of the animal models where PMX53 has shown therapeutic potential?

A10: PMX53 has demonstrated promising results in various animal models, including:

- Rheumatoid arthritis: PMX53 reduced joint inflammation and cartilage damage in rodent models of rheumatoid arthritis. [, ]

- Inflammatory bowel disease: PMX53 attenuated disease severity and improved clinical outcomes in a rat model of colitis. [, ]

- Atherosclerosis: PMX53 treatment reduced lesion size and lipid content in a mouse model of atherosclerosis. []

- Alzheimer’s disease: PMX53 decreased amyloid pathology and improved cognitive function in mouse models of Alzheimer’s disease. [, ]

- Stroke: PMX53 reduced infarct volume and improved neurological outcomes in a mouse model of stroke. []

- Urinary tract infection: PMX53 attenuated renal tissue injury and bacterial load in a mouse model of ascending urinary tract infection. []

- Periodontitis: PMX53, when loaded into gelatin nanoparticles, prevented alveolar bone loss in a miniature swine model of periodontitis. []

Q11: Have any specific drug delivery strategies been investigated for PMX53?

A11: Yes, researchers have explored the use of gelatin nanoparticles as a delivery system for PMX53 in the treatment of periodontitis. [] This approach aims to improve drug targeting to the periodontal tissues and enhance therapeutic efficacy.

Q12: What is the impact of structural modifications on the activity of PMX53?

A12: Studies have shown that even minor modifications to the structure of PMX53 can significantly impact its activity and potency. [, , ] For example, replacement of the Trp with Ala and Arg with D-Arg in PMX53 abolished its ability to inhibit C5a-induced calcium mobilization and degranulation. []

Q13: What are the implications of the findings on C5adesArg and its interaction with C5aR1?

A13: Research using a label-free cellular assay revealed that C5adesArg, the desarginated form of C5a, can activate C5aR1 at physiological concentrations, contrary to previous assumptions. [, ] This finding suggests that C5adesArg might play a more significant role in inflammation than previously recognized. Additionally, the study identified differences in the G protein signaling pathways activated by C5a and C5adesArg, highlighting potential areas for further investigation. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![benzyl (2S)-2-[[2-[[[(2S)-2-amino-4-methylsulfanylbutyl]disulfanyl]methyl]-3-phenylpropanoyl]amino]-3-phenylpropanoate](/img/structure/B1678842.png)